molecular formula C22H20F2N4O2 B4508600 6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone

6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4508600
M. Wt: 410.4 g/mol
InChI Key: AROZZMDNDIRVGZ-UHFFFAOYSA-N
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Description

6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative characterized by a pyridazinone core substituted at position 6 with a 2-fluorophenyl group and at position 2 with a 2-oxoethyl chain linked to a 4-(4-fluorophenyl)piperazine moiety. Pyridazinones are known for their versatility in medicinal chemistry due to their ability to modulate neurotransmitter systems and enzyme inhibition, making this compound a candidate for further therapeutic exploration.

Properties

IUPAC Name

6-(2-fluorophenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2/c23-16-5-7-17(8-6-16)26-11-13-27(14-12-26)22(30)15-28-21(29)10-9-20(25-28)18-3-1-2-4-19(18)24/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROZZMDNDIRVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyridazinone core with fluorinated phenyl and piperazine substituents, which may influence its biological interactions.

Property Value
Molecular FormulaC20H22F2N4O2
Molecular Weight386.42 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazinone Core : Utilizing cyclization reactions from appropriate precursors.
  • Introduction of Fluorinated Phenyl Groups : Achieved through electrophilic aromatic substitution.
  • Piperazine Derivative Formation : Involves coupling reactions with piperazine derivatives.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values below 0.24 μg/mL .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study involving molecular docking revealed that derivatives can effectively bind to DNA topoisomerase II, suggesting a mechanism for inducing cytotoxic effects in cancer cells .

The proposed mechanism of action includes:

  • Receptor Binding : The compound may interact with various receptors, including serotonin and dopamine receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation, contributing to its therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A series of experiments tested various derivatives of the compound against common pathogens, demonstrating strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
    Pathogen MIC (μg/mL)
    Staphylococcus aureus<0.24
    Escherichia coli<0.24
  • Anticancer Properties : In vitro studies on human cancer cell lines showed that the compound reduced cell viability significantly at concentrations as low as 10 μM, indicating potential for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The piperazine ring is known to enhance serotonin receptor interactions, which are crucial for mood regulation .
  • Antifungal Properties : The compound has shown promising antifungal activity against Candida albicans. Structural analogs were tested for their ability to inhibit fungal growth, revealing potential pathways for drug development targeting antifungal resistance .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its ability to interact with specific biological targets involved in cancer cell proliferation has been investigated, indicating a need for further exploration in cancer therapeutics .

Synthesis Pathways

The synthesis of 6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone typically involves:

  • Starting Materials : 4-fluorophenylpiperazine and various acylating agents.
  • Reactions : The synthesis may include nucleophilic substitutions and cyclization reactions to form the pyridazinone structure.
  • Yield Optimization : Adjustments in reaction conditions (temperature, solvent choice) can significantly impact yield and purity.

Case Study 1: Antidepressant Effects

A study published in Frontiers in Chemistry explored the antidepressant effects of similar compounds derived from the pyridazinone structure. The study utilized behavioral tests in rodents to assess efficacy and mechanism of action related to serotonin pathways .

Case Study 2: Antifungal Drug Development

Another research effort focused on the antifungal potential of this compound against resistant strains of Candida albicans. Molecular docking studies indicated strong binding affinities with fungal enzymes critical for cell wall synthesis, suggesting a viable pathway for drug development .

Comparative Analysis with Related Compounds

CompoundBiological ActivityKey Features
6-(2-fluorophenyl)-2-{...}Antidepressant, AntifungalFluorinated phenyl groups enhance receptor binding
GW461484AKinase InhibitorSimilar structural motifs but different targets
Other PyridazinonesVaries (antimicrobial)Common core structure but diverse substituents

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a 2-fluorophenyl group and 4-(4-fluorophenyl)piperazine side chain. Comparable pyridazinone derivatives exhibit variations in substituents that influence their biological activity:

Compound Name Structural Features Key Biological Activity IC50/Activity Data (if available)
Target Compound 6-(2-fluorophenyl), 2-oxoethyl-4-(4-fluorophenyl)piperazine MAO-B inhibition, potential CNS applications Not explicitly reported; inferred from structural analogs
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone 6-(4-fluorophenyl)piperazine Anti-inflammatory, analgesic Comparable to indomethacin in anti-inflammatory activity
6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone 4-chlorophenyl, 2-methoxyphenylpiperazine MAO-B inhibition IC50 = 0.013 µM for MAO-B
2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one 4-chlorobenzyl, 2-methoxyphenyl Antimicrobial, anti-inflammatory Moderate activity against S. aureus
Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) Morpholino, ethoxy, methyl groups Analgesic, NSAID Marketed as non-ulcerogenic analgesic

Impact of Substituents on Activity

  • Halogen Effects: Fluorine at the phenyl ring (vs.
  • Piperazine Modifications : The 4-(4-fluorophenyl)piperazine group may optimize MAO-B inhibition compared to sulfonyl or methoxy-substituted piperazines .
  • Positional Isomerism : The 2-fluorophenyl group at position 6 (vs. 4-fluorophenyl in some analogs) could alter steric interactions, affecting selectivity for biological targets .

Analytical Techniques

  • NMR Spectroscopy : Confirms substitution patterns and purity.
  • Mass Spectrometry : Validates molecular weight (e.g., ~437.3 g/mol for the target compound) .

MAO-B Inhibition

The 4-(4-fluorophenyl)piperazine moiety is critical for MAO-B inhibition, a trait shared with analogs like 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone (IC50 = 0.013 µM) . Fluorine’s electron-withdrawing effects may enhance π-π stacking with the enzyme’s aromatic residues.

Anti-Inflammatory and Analgesic Potential

Pyridazinones with piperazine substituents, such as the target compound, show reduced gastrointestinal toxicity compared to traditional NSAIDs like indomethacin .

Q & A

Q. Optimization Tips :

  • Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and molar ratios.
  • Monitor reaction progress via TLC or HPLC. For reproducibility, ensure anhydrous conditions during alkylation steps.

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Standard characterization techniques include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, piperazine N-CH₂ at δ 3.5–4.0 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 439.1).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .

Advanced Tip : Use X-ray crystallography (e.g., SHELXL ) to resolve ambiguous stereochemistry or confirm crystal packing interactions.

What computational strategies are effective for predicting the electronic and thermodynamic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

  • HOMO-LUMO gaps (related to reactivity).
  • Partial charges on fluorine atoms to predict hydrogen-bonding interactions.
  • Thermochemical data (e.g., Gibbs free energy of formation) .

Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to assess solubility .

Validation : Compare computed IR/NMR spectra with experimental data to refine parameters.

How can crystallographic data resolve structural ambiguities in this compound?

Advanced Research Question

Data Collection : Use a STOE IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and integrate using X-RED32 .

Refinement : Employ SHELXL for least-squares refinement. Key metrics:

  • R₁ < 0.05 for high-resolution data (θ < 25°).
  • Validate thermal displacement parameters (U<sup>eq</sup>) for non-H atoms.

Analysis : Identify π-π stacking between fluorophenyl groups and hydrogen bonds involving the pyridazinone carbonyl .

What strategies are recommended for analyzing contradictions between experimental and computational data?

Advanced Research Question

Statistical Analysis : Apply χ² tests to compare DFT-predicted bond lengths/angles with crystallographic data.

Error Source Identification :

  • Check for solvent effects in computational models.
  • Verify crystallographic data for twinning or disorder.

Hybrid Approaches : Combine MD simulations with experimental solubility assays to reconcile discrepancies in partition coefficients .

How can researchers evaluate the biological activity of this compound, particularly its potential as a MAO-B inhibitor?

Advanced Research Question

In Vitro Assays :

  • Use recombinant human MAO-B enzymes with kynuramine as a substrate; measure inhibition via fluorescence (λex = 310 nm, λem = 400 nm).
  • Compare IC₅₀ values with reference inhibitors (e.g., selegiline).

Structure-Activity Relationship (SAR) :

  • Modify the 2-oxoethyl group to assess its role in binding affinity.
  • Introduce electron-withdrawing groups on the fluorophenyl rings to enhance selectivity .

What are the best practices for optimizing reaction yields in flow chemistry systems?

Advanced Research Question

Continuous-Flow Setup :

  • Use micromixers to enhance reagent mixing during alkylation.
  • Maintain residence times <5 min at 60°C to prevent decomposition.

Process Analytical Technology (PAT) :

  • Implement in-line IR or UV probes for real-time monitoring.
  • Apply DoE to optimize parameters like flow rate and temperature .

How should researchers address challenges in scaling up synthesis without compromising purity?

Advanced Research Question

Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for >98% purity.

Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) to improve crystal habit and yield.

Quality Control : Validate batches via LC-MS and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.